molecular formula C16H13F3N2O4S B11524347 N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

Cat. No.: B11524347
M. Wt: 386.3 g/mol
InChI Key: VYIZNXSQRJEMGG-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

    Trifluoromethylation: Incorporation of the trifluoromethyl group.

    Thioether Formation: Formation of the sulfanyl linkage.

    Acetamide Formation: Final step to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-{[2-nitrophenyl]sulfanyl}acetamide
  • N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}acetamide
  • N-(4-methoxyphenyl)-2-{[2-nitro-4-(methyl)phenyl]sulfanyl}acetamide

Uniqueness

The presence of both nitro and trifluoromethyl groups in “N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide” makes it unique compared to similar compounds

Properties

Molecular Formula

C16H13F3N2O4S

Molecular Weight

386.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide

InChI

InChI=1S/C16H13F3N2O4S/c1-25-12-5-3-11(4-6-12)20-15(22)9-26-14-7-2-10(16(17,18)19)8-13(14)21(23)24/h2-8H,9H2,1H3,(H,20,22)

InChI Key

VYIZNXSQRJEMGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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